molecular formula C13H13N3O3S B2549730 N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415633-20-2

N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

Cat. No. B2549730
M. Wt: 291.33
InChI Key: PTDILRNWBOTUAE-UHFFFAOYSA-N
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Description

N’-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a heterocyclic compound with a complex structure. It contains both oxazole and thiophene moieties, which contribute to its unique properties.



Molecular Structure Analysis

The molecular structure of N’-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide consists of the following components:



  • Oxazole ring : A five-membered ring containing oxygen and nitrogen atoms.

  • Thiophene ring : A five-membered ring containing sulfur atoms.

  • Cyclopropyl group : A three-membered ring attached to the thiophene ring.

  • Amide functional group : The oxamide linkage.



Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as hydrolysis , oxidation , or substitution reactions. These reactions can modify its structure and properties.



Physical And Chemical Properties Analysis


  • Physical State : The compound may exist as a solid or crystalline material.

  • Melting Point : Determining the melting point provides insights into its stability.

  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Spectral Data : Analyze its IR , NMR , and mass spectrometry data for structural confirmation.


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should follow safety guidelines when working with this compound.

  • Environmental Impact : Evaluate its environmental persistence and potential harm.


Future Directions

Further research is needed to:



  • Elucidate its biological targets.

  • Investigate its pharmacological properties.

  • Explore potential applications (e.g., drug development, materials science).


properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(12(18)15-10-1-5-19-16-10)14-8-13(3-4-13)9-2-6-20-7-9/h1-2,5-7H,3-4,8H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDILRNWBOTUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

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